2-(p-Isobutylphenyl)propionyl chloride
Overview
Description
2-(p-Isobutylphenyl)propionyl chloride, also known as 2-[4-(2-methylpropyl)phenyl]propanoyl chloride, is a chemical compound with the molecular formula C13H17ClO . It has a molecular weight of 224.72 g/mol . This compound is also known by several other names, including 2-(4-isobutylphenyl)propionic acid chloride and alpha-methyl-4-(2-methylpropyl)benzeneacetyl chloride .
Molecular Structure Analysis
The InChI string for 2-(p-Isobutylphenyl)propionyl chloride isInChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3
. The Canonical SMILES is CC(C)CC1=CC=C(C=C1)C(C)C(=O)Cl
. These representations provide a detailed view of the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(p-Isobutylphenyl)propionyl chloride include a molecular weight of 224.72 g/mol . The compound has a computed XLogP3 value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has four rotatable bonds . The exact mass and monoisotopic mass are 224.0967929 g/mol .Scientific Research Applications
Electrocatalytic Reduction for Synthesis of Anti-inflammatory Drugs
The electrochemical reduction of arylethyl chlorides, including 4-isobutylphenyl variants, has been explored for the synthesis of 2-arylpropanoic acids, important precursors in the manufacture of anti-inflammatory medications. This process utilizes silver cathodes and benefits from the catalytic effect of silver and the presence of CO2, enhancing the reduction efficiency and yield of the desired acids (Isse, Ferlin, & Gennaro, 2005).
Advancements in Organic Synthesis
2-(p-Isobutylphenyl)propionyl chloride serves as a key intermediate in organic synthesis, exemplified by the formation of complex oxazolidinone derivatives. These compounds, crucial for medicinal chemistry, highlight the role of 2-(p-Isobutylphenyl)propionyl chloride in the development of new pharmaceutical agents (Coumbarides et al., 2006).
Pharmaceutical Solubility and Stability Studies
Research into the solubility of active pharmaceutical ingredients like ibuprofen, derived from 2-(p-Isobutylphenyl)propionic acid, underscores the importance of understanding physicochemical properties for drug development. These studies contribute to optimizing drug formulations and enhancing their therapeutic efficacy (Hahnenkamp, Graubner, & Gmehling, 2010).
Analytical Method Development
Developing and validating analytical methods for determining 2-(p-Isobutylphenyl) propionic acid and its impurities in pharmaceutical formulations exemplify the application of 2-(p-Isobutylphenyl)propionyl chloride in quality control. Such methods ensure the safety and efficacy of drugs containing ibuprofen and related compounds (Shabir, Hamid, & Arain, 2008).
Environmental Degradation Studies
Investigations into the environmental degradation of ibuprofen, which is structurally related to 2-(p-Isobutylphenyl)propionyl chloride, highlight the importance of understanding the fate of pharmaceuticals in the environment. Such studies inform wastewater treatment processes and assess the ecological impact of widespread drug use (Murdoch & Hay, 2005).
properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVRLFIKHYCFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956190 | |
Record name | 2-[4-(2-Methylpropyl)phenyl]propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Isobutylphenyl)propionyl chloride | |
CAS RN |
34715-60-1 | |
Record name | α-Methyl-4-(2-methylpropyl)benzeneacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34715-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(p-Isobutylphenyl)propionyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034715601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-(2-Methylpropyl)phenyl]propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(p-isobutylphenyl)propionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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